![molecular formula C17H21N7O2 B5500809 N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

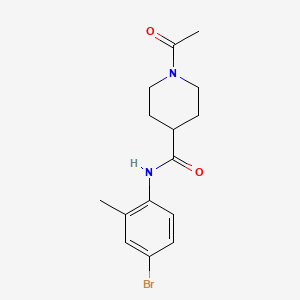

This compound belongs to a class of polycyclic N-heterocyclic compounds. Its structural complexity suggests potential applications in various fields of chemistry and possibly pharmacology. The compound incorporates several heterocyclic rings, including pyrimido and azepine, which are known for their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, including ring closure reactions and the introduction of various functional groups. One method could involve base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization. This is suggested by the synthesis of similar compounds like amino-substituted benzo[b]pyrimido[5,4-f]azepines (Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure likely features a complex arrangement of rings. The pyrimido[4,5-d]azepine core is a significant component, often showing a boat conformation in similar compounds (Quintero et al., 2018).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical behaviors. They can undergo various reactions, including cycloadditions, aziridination, and rearrangements, indicating a high degree of reactivity and potential for further chemical modifications (Hu, Faraldos, & Coates, 2009).

Physical Properties Analysis

While specific data for this compound is not available, compounds with similar structures generally exhibit solid-state properties influenced by factors like hydrogen bonding, π-π interactions, and molecular packing (Quintero et al., 2016).

Aplicaciones Científicas De Investigación

Catalytic Cycloaddition Reactions

Research has shown that copper(I) and dirhodium(II) catalysts can induce divergent cycloaddition reactions of enoldiazo compounds and α-diazocarboximides. These reactions result in the formation of epoxypyrrolo[1,2-a]azepine derivatives through [3+3]-cycloaddition of a carbonyl ylide, and cyclopenta[2,3]pyrrolo[2,1-b]oxazoles through regioselective [3+2]-cycloaddition, demonstrating the versatility of such compounds in synthetic chemistry (Deng et al., 2017).

Carbonyl Compound Identification

N-Methyl benzothiazolone hydrazone has been employed to react with various carbonyl compounds, forming azine and “osazine” derivatives. These derivatives exhibit characteristic spectra, allowing for the spectrophotometric identification and measurement of aldehydes, ketones, and other related compounds, demonstrating the analytical applications of similar chemical structures (Paz et al., 1965).

Heterocyclic Compound Synthesis

The synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles have been explored. This research highlights the potential of such compounds in the development of novel heterocyclic systems, which could be applicable in various areas of chemical research and drug development (Rozhkov et al., 2004).

N-Heterocyclic Carbene Catalyzed Reactions

N-Heterocyclic carbenes have been found to catalyze the formal [3 + 3] cycloaddition between α,β-unsaturated aldehydes and azomethine imines, producing substituted pyridazinones. This research shows the catalytic potential of such carbenes in creating complex heterocyclic compounds, which may be related to the synthesis and reactivity of the compound (Chan & Scheidt, 2007).

Propiedades

IUPAC Name |

[2-amino-4-(cyclopent-3-en-1-ylamino)-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c1-10-14(23-26-22-10)16(25)24-8-6-12-13(7-9-24)20-17(18)21-15(12)19-11-4-2-3-5-11/h2-3,11H,4-9H2,1H3,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDJXYFVBFABQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)N2CCC3=C(CC2)N=C(N=C3NC4CC=CC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)